3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid
Description
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted at the 4-position with a propyl group. The pyrazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms (at positions 1 and 2), contributes to hydrogen bonding and π-π stacking interactions, which are critical in biological target engagement. This compound is structurally analogous to pharmacologically active molecules, suggesting applications in drug discovery, particularly in targeting enzymes or receptors where aromatic and heterocyclic motifs play key roles .
Properties
IUPAC Name |
3-(1-propylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-15-9-12(8-14-15)10-4-3-5-11(7-10)13(16)17/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWPFPGTUWPYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.
Coupling with Benzoic Acid: The final step involves coupling the alkylated pyrazole with benzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
- Structure : Benzoic acid with a 2-methylimidazole substituent at the 3-position.
- Key Differences: Heterocycle: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (1,2-nitrogens). Imidazole’s N-H group may facilitate stronger hydrogen bonding, whereas pyrazole’s nitrogen arrangement favors π-π interactions. Substituent: Methyl vs. propyl.
- Biological Context : Found in a library screening for pharmacological activity (e.g., enzyme inhibitors or receptor modulators) .
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid
- Structure : Benzoic acid with a mercaptomethyl-phenylpropylamide substituent at the 4-position.
- Positional Isomerism: The 4-position substitution vs. 3-position in the target compound may alter binding pocket orientation in biological targets.
Pharmacologically Active Benzoic Acid Derivatives
Diclofenac Sodium
- Structure: Arylacetic acid derivative with two chlorine atoms and a phenylamino group.
- Key Differences :
- Backbone : Arylacetic acid vs. benzoic acid. The carboxylic acid in diclofenac is conjugated to a nitrogen, enhancing COX enzyme inhibition.
- Electrophilic Substituents : Chlorine atoms increase potency as a COX inhibitor, whereas the pyrazole in the target compound may favor alternative targets (e.g., kinases or GPCRs).
- Therapeutic Use : NSAID with anti-inflammatory and analgesic properties .
Data Table: Comparative Analysis
| Compound Name | Molecular Weight (g/mol)* | LogP* | Solubility (mg/mL)* | Key Structural Features | Inferred Biological Targets |
|---|---|---|---|---|---|
| This compound | ~232.3 | ~2.8 | ~0.15 | Pyrazole, propyl, benzoic acid | Kinases, GPCRs, metabolic enzymes |
| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | ~203.2 | ~1.9 | ~0.3 | Imidazole, methyl, benzoic acid | Enzymes requiring H-bond donors |
| 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid | ~357.4 | ~3.5 | ~0.05 | Thiol, phenylpropylamide, benzoic acid | Proteases, redox-sensitive targets |
| Diclofenac Sodium | ~318.1 | ~4.5 | ~0.02 | Dichlorophenyl, arylacetic acid | COX-1/2 enzymes |
*Values are estimated based on structural features and analogous compounds.
Research Findings and Implications
Metabolic Stability : The pyrazole ring in this compound may confer greater oxidative stability compared to imidazole analogs, which are prone to metabolic degradation via cytochrome P450 enzymes .
Lipophilicity vs. Solubility : The propyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility. This trade-off may necessitate formulation optimization for in vivo applications.
Target Selectivity : Unlike diclofenac, which primarily inhibits COX enzymes, the pyrazole-benzoic acid scaffold may interact with targets requiring aromatic stacking (e.g., ATP-binding pockets in kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
